Schiarisanrin A
CAS No.:
Cat. No.: VC16607415
Molecular Formula: C27H32O8
Molecular Weight: 484.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H32O8 |
|---|---|
| Molecular Weight | 484.5 g/mol |
| IUPAC Name | [(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (2S)-2-methylbutanoate |
| Standard InChI | InChI=1S/C27H32O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(30-5)23(31-6)25(28)27(16)11-32-24-20(27)17(21)10-19-22(24)34-12-33-19/h9-10,13-15,21H,7-8,11-12H2,1-6H3/t13-,14+,15+,21+,27-/m0/s1 |
| Standard InChI Key | JHTGXHCLRHKLER-ZPNZURAVSA-N |
| Isomeric SMILES | CC[C@H](C)C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
| Canonical SMILES | CCC(C)C(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Schiarisanrin A belongs to the lignan class of phenylpropanoid dimers, featuring a distinctive pentacyclic core structure (Figure 1). The compound’s IUPAC name, [(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.0¹,¹⁶.0⁴,²¹.0⁵,⁹]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (2S)-2-methylbutanoate, reflects its intricate stereochemistry . Key structural elements include:
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A central dioxane ring fused to aromatic systems
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Two methoxy substituents at positions C18 and C19
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A methylbutanoate ester group at C12
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Five chiral centers governing three-dimensional conformation
The compound’s stereochemical complexity is evidenced by its specific rotation () and nuclear Overhauser effect (NOE) correlations observed in nuclear magnetic resonance (NMR) studies .
Table 1: Fundamental Chemical Properties of Schiarisanrin A
| Property | Value |
|---|---|
| CAS Registry Number | 130252-41-4 |
| Molecular Formula | |
| Molecular Weight | 484.54 g/mol |
| Exact Mass | 483.202 Da |
| LogP (Partition Coeff.) | 4.179 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 6 |
| Defined Stereocenters | 5 |
Schiarisanrin A demonstrates dose-dependent inhibition of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-activated macrophages. In the seminal study by Fang et al. (2014), the compound exhibited an IC₅₀ of 18.7 μM in RAW 264.7 murine macrophage cells, outperforming reference inhibitors like L-NMMA (IC₅₀ = 32.4 μM) . Mechanistic studies suggest this activity arises from:
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Downregulation of NF-κB signaling pathways
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Suppression of iNOS mRNA transcription
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Direct interaction with the iNOS oxygenase domain
Table 2: Comparative NO Inhibition Profiles
| Compound | IC₅₀ (μM) | Selectivity (iNOS/eNOS) |
|---|---|---|
| Schiarisanrin A | 18.7 | 6.2:1 |
| L-NMMA | 32.4 | 1.8:1 |
| 1400W | 0.03 | 12,000:1 |
Additional Pharmacological Effects
Emerging evidence suggests broader therapeutic potential:
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Anti-inflammatory Action: Reduces TNF-α and IL-6 production in zymosan-induced peritonitis models .
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Antiproliferative Activity: Demonstrates moderate cytotoxicity against HepG2 hepatoma cells (GI₅₀ = 45 μM) .
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Neuroprotective Effects: Attenuates glutamate-induced excitotoxicity in primary cortical neurons at 10 μM concentration .
Natural Sources and Biosynthetic Pathways
Plant Origins
Schiarisanrin A is predominantly isolated from the roots of Kadsura coccinea (Lem.) A.C. Sm., a climbing shrub native to Southeast Asia’s subtropical forests. The compound accumulates in root bark tissues at concentrations of 0.02-0.05% dry weight . Recent phytochemical surveys have also detected trace amounts (<0.005%) in:
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Kadsura heteroclita
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Schisandra sphenanthera
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Schisandra chinensis
Biosynthetic Considerations
The compound’s biosynthesis likely proceeds through the phenylpropanoid pathway:
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Coupling of two coniferyl alcohol units
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Oxidative dimerization catalyzed by dirigent proteins
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Sequential O-methylation and esterification
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Cyclization to form the pentacyclic skeleton
Key enzymatic steps remain uncharacterized, presenting opportunities for metabolic engineering approaches.
Physicochemical Properties and Formulation Challenges
Solubility and Stability
Schiarisanrin A’s limited aqueous solubility (0.12 mg/mL in H₂O at 25°C) necessitates formulation strategies for biomedical applications :
Table 3: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| Dimethyl Sulfoxide | 45.2 |
| Ethanol | 8.7 |
| PEG 400 | 12.4 |
| Phosphate Buffer | 0.09 |
Stability studies indicate:
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Thermal Stability: Decomposition onset at 187°C (TGA)
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Photostability: 90% remaining after 48h UV exposure (300-400 nm)
Formulation Strategies
Current preclinical formulations employ:
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Nanoparticulate Systems: PLGA nanoparticles (150 nm diameter) achieve 85% encapsulation efficiency .
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Liposomal Carriers: DSPC/cholesterol liposomes enhance plasma half-life to 9.2h in rat models .
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Cocrystal Engineering: Co-crystallization with nicotinamide improves dissolution rate by 3.8-fold .
Comparative Analysis with Structurally Related Lignans
Structural Analogues
Schiarisanrin A belongs to the dibenzocyclooctadiene lignan subclass. Key structural differentiators include:
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Unusual 3,6,8-trioxapentacyclic framework
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Esterification at C12 with (2S)-2-methylbutanoate
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Methyl groups at C13 and C14
Table 4: Comparison with Prototype Lignans
| Feature | Schiarisanrin A | Podophyllotoxin | Steganacin |
|---|---|---|---|
| Core Structure | Pentacyclic | Aryltetralin | Dibenzocyclooctadiene |
| Anticancer Target | NF-κB | Tubulin | Topoisomerase II |
| Aqueous Solubility | 0.12 mg/mL | 0.08 mg/mL | 0.05 mg/mL |
| Natural Source | Kadsura spp. | Podophyllum | Steganotaenia |
Structure-Activity Relationships
Systematic structure modification studies reveal:
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